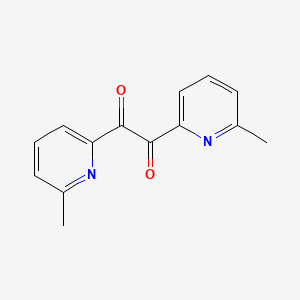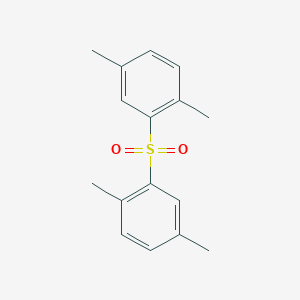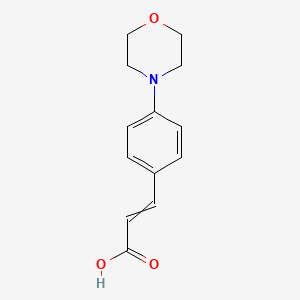
(5,6,8,9,11,12,14,15-3H)Arachidonic acid
Overview
Description
(5,6,8,9,11,12,14,15-3H)Arachidonic acid is a radiolabeled form of arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound is often used in biochemical and physiological studies to trace and analyze the metabolic pathways and mechanisms involving arachidonic acid. The radiolabeling with tritium (3H) allows for the detection and quantification of the compound in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,8,9,11,12,14,15-3H)Arachidonic acid typically involves the catalytic reduction of eicosa-cis-8,11,14-trien-5-ynoic acid over a Lindlar catalyst. This process introduces tritium atoms at specific positions within the molecule . The reaction conditions are carefully controlled to ensure the incorporation of tritium at the desired positions without affecting the overall structure of the arachidonic acid molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar catalytic reduction methods. The process is optimized for high yield and purity, ensuring that the radiolabeled compound meets the stringent requirements for research and industrial applications. The final product is typically provided as an ethanol solution with high radiochemical purity .
Chemical Reactions Analysis
Types of Reactions
(5,6,8,9,11,12,14,15-3H)Arachidonic acid undergoes various chemical reactions, including:
Reduction: Involves the conversion of hydroperoxides to hydroxides.
Substitution: Tritium atoms can be replaced by other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Enzymes like 12-lipoxygenase and cyclooxygenase are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.
Substitution: Specific reagents and conditions depend on the desired substitution reaction.
Major Products Formed
Oxidation: 12-hydroperoxyeicosatetraenoic acid (12-HPETE), prostaglandins, and thromboxanes.
Reduction: Hydroxyeicosatetraenoic acids (HETEs).
Substitution: Various isotopically labeled derivatives.
Scientific Research Applications
(5,6,8,9,11,12,14,15-3H)Arachidonic acid is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactions of arachidonic acid.
Biology: Investigating the role of arachidonic acid in cellular signaling and metabolism.
Medicine: Exploring the involvement of arachidonic acid in inflammatory processes and its potential as a therapeutic target.
Industry: Used in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of (5,6,8,9,11,12,14,15-3H)Arachidonic acid involves its incorporation into cellular membranes and subsequent release by phospholipase A2. Once released, it is metabolized by enzymes such as cyclooxygenases and lipoxygenases to produce various bioactive lipids, including prostaglandins, leukotrienes, and thromboxanes. These metabolites play crucial roles in inflammation, immune response, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Eicosatetraenoic acid: Another polyunsaturated fatty acid with similar structure and function.
Epoxyeicosatrienoic acids (EETs): Metabolites of arachidonic acid with distinct biological activities.
Hydroxyeicosatetraenoic acids (HETEs): Oxidation products of arachidonic acid with various physiological roles.
Uniqueness
(5,6,8,9,11,12,14,15-3H)Arachidonic acid is unique due to its radiolabeling with tritium, which allows for precise tracking and quantification in biological systems. This makes it an invaluable tool for studying the metabolic pathways and mechanisms involving arachidonic acid, providing insights that are not possible with non-labeled compounds.
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octatritioicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i6T,7T,9T,10T,12T,13T,15T,16T | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBAPSDXZZRGB-CRJVGOJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]/C(=C(\[3H])/C/C(=C(/[3H])\C/C(=C(/[3H])\C/C(=C(/[3H])\CCCC(=O)O)/[3H])/[3H])/[3H])/CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66753-05-7 | |
| Record name | 5,8-11,14-Eicosatetraenoic 5,6,8,9,11,12,14,15-t8 acid, (all-Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide](/img/structure/B3055690.png)









